molecular formula C16H21FN2O3S B4430569 CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4430569
M. Wt: 340.4 g/mol
InChI Key: MNDUWFBLCMZSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a cyclopentyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps. One common method includes the reaction of cyclopentanone with 4-fluorophenylsulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The piperazine ring can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}methanone: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.

    Cyclopentyl{4-[(4-chlorophenyl)sulfonyl]piperazino}methanone: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

CYCLOPENTYL{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

cyclopentyl-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-14-5-7-15(8-6-14)23(21,22)19-11-9-18(10-12-19)16(20)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDUWFBLCMZSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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